molecular formula C10H13FO2S B6286499 (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane CAS No. 2643367-66-0

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane

Cat. No.: B6286499
CAS No.: 2643367-66-0
M. Wt: 216.27 g/mol
InChI Key: YWLKIFASAKPAKZ-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, a methyl group, and a sulfane group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoro-4-methylphenol with methoxymethyl chloride in the presence of a base to form 3-fluoro-2-(methoxymethoxy)-4-methylphenol. This intermediate is then reacted with methylsulfenyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Derivatives without the methoxymethoxy group.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methoxymethoxy group can influence the compound’s binding affinity and selectivity. The sulfane group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-2-methoxy-4-(trifluoromethoxy)phenyl)(methyl)sulfane
  • (3-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)phenyl)(methyl)sulfane

Uniqueness

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the fluorine atom, methoxymethoxy group, and sulfane group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2S/c1-7-4-5-8(14-3)10(9(7)11)13-6-12-2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLKIFASAKPAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)SC)OCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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